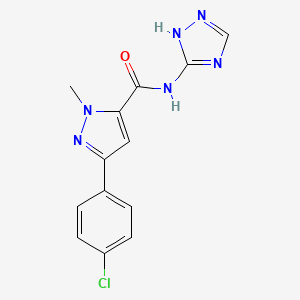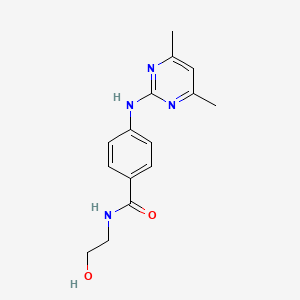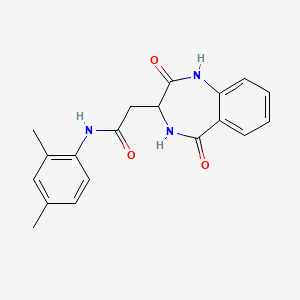![molecular formula C24H21N5OS B10983890 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10983890.png)
5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The starting materials often include imidazole, thiazole, and pyrrole derivatives. Key steps in the synthesis may involve:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles.
Formation of the Thiazole Ring: This can be synthesized via the reaction of α-haloketones with thiourea.
Formation of the Pyrrole Ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and omeprazole, which contain the imidazole ring, are known for their antibacterial and antiulcer activities.
Thiazole Derivatives: Compounds like thiabendazole and nocodazole, which contain the thiazole ring, are known for their antihelmintic and antinematodal activities.
Uniqueness
What sets 5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H21N5OS |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-imino-1-[(1-methylimidazol-2-yl)-phenylmethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H21N5OS/c1-28-13-12-26-23(28)21(17-10-6-3-7-11-17)29-14-19(30)20(22(29)25)24-27-18(15-31-24)16-8-4-2-5-9-16/h2-13,15,21,25,30H,14H2,1H3 |
InChI Key |
WRLKGDPCDSOVSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10983812.png)
![3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B10983814.png)

![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10983825.png)
![2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10983836.png)
![6-(2-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B10983838.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10983848.png)
![ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10983850.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10983856.png)


![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide](/img/structure/B10983870.png)

![4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10983883.png)
